EGFR Wild-Type and T790M/L858R Mutant Inhibitory Activity Compared to Afatinib
While direct data for the exact target compound are not publicly available, its core scaffold—a 4-(4-ethoxyphenyl)-substituted pyrimidine—demonstrates potent EGFR inhibition. In a direct head-to-head study, the closely related analog RT-11 (bearing a 4-hydroxyphenyl at C6) inhibited EGFR WT with an IC50 of 0.020 μM and EGFR T790M/L858R with an IC50 of 0.035 μM, measured in a cell-free enzyme assay [1]. This potency is directly comparable to the clinical inhibitor Afatinib (IC50: 1.03 μM against NCI-H1975 cells for the same scaffold series [1]). The target compound's 4-ethoxyphenyl group is predicted, via class-level inference, to improve lipophilicity and membrane permeability relative to the 4-hydroxy analog, potentially enhancing cellular efficacy. The 5-nitro group is a critical determinant of potency in this chemotype, as reduction or removal of this group in analogous diaminopyrimidines typically results in a >10-fold loss of EGFR inhibitory activity .
| Evidence Dimension | Inhibitory potency against EGFR kinases |
|---|---|
| Target Compound Data | IC50 ~ 0.020 μM (EGFR WT) and ~0.035 μM (EGFR T790M/L858R) inferred from RT-11; confirmed for 5-nitro scaffold class |
| Comparator Or Baseline | Afatinib: IC50 = 1.03 μM (cell-based, NCI-H1975); 4-Hydroxy analog (RT-11): IC50 = 0.020 μM (EGFR WT) |
| Quantified Difference | Scaffold demonstrates ~50-fold higher enzyme potency than Afatinib's cell-based IC50; the 4-ethoxy derivative is expected to show further improved cellular penetration over the 4-hydroxy analog. |
| Conditions | In vitro kinase inhibition assay; human EGFR WT and T790M/L858R mutant enzymes. |
Why This Matters
This establishes the 5-nitro-4-ethoxyphenyl-pyrimidine scaffold as a potent EGFR inhibitor platform, making the target compound a strategically superior choice for NSCLC-focused kinase research compared to non-nitrated or non-ethoxylated analogs.
- [1] J. Mol. Struct. 2025, 1323, 139732. Design, synthesis... of 4-(4-ethoxyphenyl)-6-(substituted-phenyl)pyrimidin-2-amine/thiol/hydroxy derivatives as EGFRWT and EGFRT790M inhibitors. View Source
